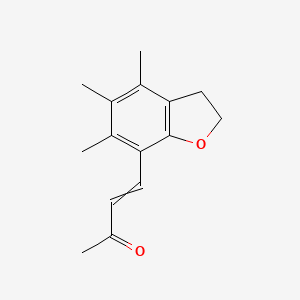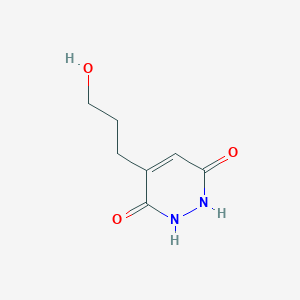![molecular formula C15H31N3OSi B8552766 5-tert-butyl-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-amine CAS No. 908267-35-6](/img/structure/B8552766.png)
5-tert-butyl-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-amine
Descripción general
Descripción
5-tert-butyl-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-amine is a complex organic compound that features a pyrazole ring substituted with tert-butyl groups and a silanyloxy-ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the tert-Butyl Groups: This step involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Silanyloxy-Ethyl Chain: This is typically done through a hydrosilylation reaction, where a vinyl ether is reacted with a silane in the presence of a platinum catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-butyl-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups or the silanyloxy-ethyl chain, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOMe), Lithium aluminum hydride (LiAlH₄)
Major Products
The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced pyrazole derivatives, and substituted compounds with modified tert-butyl or silanyloxy-ethyl groups.
Aplicaciones Científicas De Investigación
5-tert-butyl-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 3-tert-Butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Uniqueness
Compared to similar compounds, 5-tert-butyl-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-amine stands out due to its unique combination of a pyrazole ring with tert-butyl and silanyloxy-ethyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
908267-35-6 |
|---|---|
Fórmula molecular |
C15H31N3OSi |
Peso molecular |
297.51 g/mol |
Nombre IUPAC |
5-tert-butyl-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-3-amine |
InChI |
InChI=1S/C15H31N3OSi/c1-14(2,3)12-11-13(16)18(17-12)9-10-19-20(7,8)15(4,5)6/h11H,9-10,16H2,1-8H3 |
Clave InChI |
LLXZKIVBQMQLBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)N)CCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-aminoethyl)amino]pyrimidin-4(1H)-one](/img/structure/B8552739.png)






![6-(3,5-Dimethylisoxazol-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8552770.png)

